4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline
Description
4-[4-(7-Methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline is a heterocyclic compound featuring a quinazoline core substituted at position 4 with a piperazine ring, which is further modified by a 7-methylpurine group. Quinazoline derivatives are widely explored in medicinal chemistry due to their ability to interact with kinase ATP-binding domains, making them candidates for anticancer and kinase-inhibitory therapies.
Properties
IUPAC Name |
4-[4-(7-methylpurin-6-yl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c1-24-12-23-16-15(24)18(22-11-20-16)26-8-6-25(7-9-26)17-13-4-2-3-5-14(13)19-10-21-17/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNJEMDKBWMXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline typically involves multi-step procedures. One common method includes the following steps:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives and formamide.
Introduction of the piperazine moiety: This step involves the reaction of the quinazoline core with piperazine under suitable conditions, often using a solvent like dimethylformamide and a base such as potassium carbonate.
Attachment of the purine derivative: The final step involves the coupling of the piperazine-quinazoline intermediate with a purine derivative, such as 7-methyl-7H-purine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinazoline moieties using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides or purine N-oxides.
Reduction: Formation of reduced quinazoline or purine derivatives.
Substitution: Formation of alkylated or sulfonated derivatives of the compound.
Scientific Research Applications
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs can be categorized based on their core scaffolds and substituent patterns. Below is a comparative analysis of key analogs:
Data Table: Structural and Functional Comparison
Key Findings and Implications
Cediranib vs. Target Compound: Cediranib’s substituents (fluoro-methylindole, methoxy, and pyrrolidinylpropoxy) optimize it for vascular endothelial growth factor receptor (VEGFR) inhibition . In contrast, the target compound’s purine-piperazine group may shift selectivity toward other kinases (e.g., EGFR or purine-binding enzymes) due to steric and electronic differences.
Q15 (Anilinoquinazoline Derivative): Q15’s piperazine is substituted with a phenylcarbamoyl-phenoxy group, enabling interaction with hCAP-G2, a subunit of the condensin complex involved in chromosome organization . The target compound’s purine substituent may instead target nucleotide-binding domains in kinases or DNA repair proteins (e.g., PARP), though experimental validation is needed.
Piperazine-Containing Derivatives (): Derivatives such as 7-(piperazin-1-yl)pyrazino-pyrimidinones () highlight the versatility of piperazine in modulating pharmacokinetics. The methylpurine substitution in the target compound introduces a bulkier, aromatic group that may reduce off-target effects compared to simpler piperazine analogs .
- The 4-chloro-7-methoxy intermediate () shares a quinazoline core but differs in substitution position (positions 6 and 7 vs. position 4). Position 4 substitution is critical for ATP-binding site interactions in kinases, suggesting the target compound is more likely to exhibit kinase inhibition than this intermediate .
Biological Activity
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline is a complex organic compound that integrates purine and piperazine moieties, suggesting significant potential in various biological applications, particularly in cancer therapy. This article examines the biological activity of this compound, focusing on its anticancer properties, molecular interactions, and structure-activity relationships.
Chemical Structure
The compound features a quinazoline backbone with a piperazine substituent linked to a 7-methyl purine. This unique arrangement contributes to its biological activity and interaction capabilities.
Biological Activity Overview
Research indicates that derivatives of quinazoline, including the target compound, exhibit notable anticancer properties. These compounds often induce apoptosis in cancer cells through modulation of various biochemical pathways. The following sections detail specific findings related to its biological activities.
The anticancer activity of this compound is primarily attributed to its ability to interact with key cellular targets involved in cancer progression. Similar compounds have shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), a crucial player in many malignancies.
Case Studies
-
Cytotoxicity against Cancer Cell Lines :
- A study demonstrated that quinazoline derivatives exhibited IC50 values lower than 10 μM against MCF-7 breast cancer cells, indicating potent cytotoxic effects. The most effective derivative had an IC50 of 6.43 μM .
- Another study highlighted the ability of pyrazolo[1,5-c]quinazoline derivatives to inhibit CDK4/6 pathways, further supporting their utility in cancer treatment .
- Molecular Docking Studies :
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity. The presence of the piperazine ring and the methyl group on the purine enhance its interaction with biological targets.
| Compound Name | Description | Unique Features |
|---|---|---|
| 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine | Known for anticancer activity | Contains a propoxyphenyl group |
| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Studied for anti-tubercular properties | Features a pyrazine moiety |
| 9-methyl-6-(piperazin-1-yl)-9H-purine | A simpler derivative lacking additional functionalization | Basic piperazine structure without extensive modifications |
Pharmacological Applications
Beyond anticancer activity, compounds similar to this compound have been investigated for their potential as cannabinoid receptor modulators , indicating a broader pharmacological spectrum that includes anti-inflammatory and neuroprotective effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
